molecular formula C21H23N3O3 B2669937 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide CAS No. 941920-05-4

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide

Cat. No.: B2669937
CAS No.: 941920-05-4
M. Wt: 365.433
InChI Key: JNAAOPZDYWFMRU-UHFFFAOYSA-N
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Description

N1-(3-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide is a synthetic organic compound designed for research applications in medicinal chemistry and pharmacology. Its molecular structure incorporates two pharmacologically significant motifs: a 2-oxopiperidine scaffold and a phenethyl group linked by an oxalamide bridge. The 2-oxopiperidine (2-piperidone) moiety is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. Recent studies have explored derivatives containing the 2-oxopyrrolidine and 2-oxopiperidine cores as activators of the Nrf-2 signaling pathway, a key regulator of cellular defense against oxidative stress . Activation of this pathway is a recognized therapeutic strategy for investigating conditions related to oxidative damage and inflammation . Furthermore, the phenethylamine fragment is a common feature in many biologically active molecules, including those that interact with neurological targets. The oxalamide functional group provides a rigid, planar linkage that can be critical for molecular recognition and binding to specific protein targets. This combination of features makes N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide a compound of interest for researchers developing and profiling novel chemical entities, particularly in the areas of oxidative stress response and central nervous system research. It serves as a valuable chemical probe for investigating new mechanisms of action and structure-activity relationships. This product is intended for research use by qualified laboratory professionals only.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19-11-4-5-14-24(19)18-10-6-9-17(15-18)23-21(27)20(26)22-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAAOPZDYWFMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the piperidinone ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog: 3-Chloro-N-phenyl-phthalimide ()

Key Structural Differences :

Feature N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide 3-Chloro-N-phenyl-phthalimide
Core Structure Oxalamide (linear) Phthalimide (cyclic)
Aromatic Substituents Phenethyl and 3-(2-oxopiperidin-1-yl)phenyl Phenyl and chloro-substituted benzene
Functional Groups 2-Oxopiperidine (lactam), oxalamide Chlorine, cyclic imide
Molecular Flexibility High (due to oxopiperidine and oxalamide) Low (rigid phthalimide ring)

Functional Implications :

  • Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis due to its thermal stability and reactivity in polymerization . The oxalamide compound’s linear structure and hydrogen-bonding capacity may favor biomolecular interactions over polymer applications.
  • Reactivity :
    • The chlorine atom in 3-chloro-N-phenyl-phthalimide enables nucleophilic substitution, critical for polymer crosslinking .
    • The oxopiperidine group in the target compound could enhance solubility in polar solvents, whereas the phthalimide’s rigidity may limit solubility.

Broader Comparison with Oxalamide and Phthalimide Derivatives

Property Oxalamide Derivatives Phthalimide Derivatives
Bioactivity Often protease inhibitors (e.g., HIV-1 integrase) Used in anticonvulsants (e.g., ethosuximide)
Thermal Stability Moderate (decompose at high temperatures) High (stable up to 300°C)
Solubility Higher in polar solvents (due to H-bonding) Low (hydrophobic cyclic structure)

Notable Differences:

  • Phenethyl vs. Chlorophenyl : The phenethyl group may enhance lipophilicity and membrane permeability, whereas the chloro-substituent in phthalimides contributes to electronic effects in polymerization.

Biological Activity

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 355.43 g/mol
  • IUPAC Name : this compound
  • CAS Number : 545445-44-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may act as a modulator at specific receptor sites, influencing signaling pathways associated with pain, inflammation, and other physiological responses.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12.5Caspase activation
A549 (Lung)15.0Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, particularly in MCF7 cells .
  • Neuroprotection in Animal Models : Research conducted on animal models demonstrated that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .

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